molecular formula C8H18N2O B1277604 [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol CAS No. 878684-92-5

[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol

Cat. No.: B1277604
CAS No.: 878684-92-5
M. Wt: 158.24 g/mol
InChI Key: DKZYZXCBFQTPCF-UHFFFAOYSA-N
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Description

[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol is a pyrrolidine-based secondary amine featuring a 3-aminopropyl substituent at the 1-position and a hydroxymethyl group at the 2-position of the pyrrolidine ring. This compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica, CAS 1006483-98-2) , limiting its current availability for research.

Properties

IUPAC Name

[1-(3-aminopropyl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-4-2-6-10-5-1-3-8(10)7-11/h8,11H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZYZXCBFQTPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424601
Record name [1-(3-aminopropyl)pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878684-92-5
Record name [1-(3-aminopropyl)pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol typically begins with commercially available pyrrolidine and 3-aminopropanol.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like methanol or ethanol are commonly used, and the reactions are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Drug Discovery

The compound serves as a scaffold in the development of new pharmaceuticals. Its derivatives have shown potential in targeting various biological pathways, particularly in the treatment of neurological disorders and cancer.

  • Neurological Disorders : Research indicates that derivatives of [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol can act as inhibitors for neurotransmitter transporters, such as GlyT1, which is implicated in schizophrenia and other cognitive disorders. For example, certain analogs demonstrated significant inhibitory potency with KiK_i values in the low micromolar range, suggesting their potential as therapeutic agents against these conditions .
  • Cancer Therapy : The compound has been explored for its ability to modulate the activity of key receptors involved in cancer progression. Studies have identified derivatives that act as potent inhibitors of PARP-1 and PARP-2, enzymes involved in DNA repair mechanisms. These inhibitors showed promising results in preclinical models, indicating their potential utility in cancer treatment strategies .

Synthetic Chemistry

This compound is utilized as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

  • Synthesis of Bioactive Compounds : The compound has been used to create analogs with enhanced biological activity by modifying its amine and alcohol functionalities. For instance, modifications at the pyrrolidine ring can lead to compounds with improved selectivity and potency against specific biological targets .

Pharmacological Studies

Pharmacological investigations have revealed that this compound and its derivatives exhibit a range of biological activities.

  • Anticonvulsant Activity : Certain derivatives have been tested for their ability to prevent seizures in animal models. Compounds derived from this scaffold showed efficacy comparable to existing anticonvulsants, indicating their potential for further development .

Data Tables

Application AreaKey FindingsReferences
Drug DiscoveryInhibitors of GlyT1 with KiK_i values < 0.2 µM
Cancer TherapyPotent PARP inhibitors with significant efficacy
Synthetic ChemistryVersatile building block for bioactive compounds
Pharmacological StudiesAnticonvulsant activity comparable to phenytoin

Case Study 1: GlyT1 Inhibition

A series of compounds derived from this compound were synthesized and evaluated for their ability to inhibit GlyT1. The lead compound exhibited an KiK_i value of 0.198 µM, demonstrating significant potential for treating schizophrenia by enhancing synaptic availability of glycine .

Case Study 2: PARP Inhibition

In a study focused on cancer therapeutics, derivatives were tested against PARP enzymes. One compound showed IC50 values below 100 nM in cellular assays, indicating strong inhibitory effects on cancer cell proliferation while sparing normal cells .

Mechanism of Action

The mechanism of action of [1-(3-Aminopropyl)pyrrolidin-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The hydroxymethyl group enhances its solubility and facilitates its transport across cell membranes.

Comparison with Similar Compounds

Piperidine Analogue: [1-(3-Aminopropyl)piperidin-2-yl]methanol

  • Molecular Formula: C₉H₂₀N₂O (monoisotopic mass: 172.157 g/mol) .
  • Higher molecular weight (172.27 g/mol vs. ~158.24 g/mol for the pyrrolidine analogue).
  • Synthesis: Not detailed in the evidence, but analogous pathways (e.g., coupling with aminoalkylmorpholines or phenylpiperazines) are inferred from .
  • Applications : Piperidine derivatives are common in pharmaceuticals due to enhanced metabolic stability .

Cyclopropylmethyl Derivative: [1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol

  • Molecular Formula: C₉H₁₇NO (exact mass: 155.13 g/mol) .
  • Key Differences: Replacement of the 3-aminopropyl group with a lipophilic cyclopropylmethyl substituent. Reduced polarity, likely increasing membrane permeability compared to the aminopropyl analogue.
  • Synthesis: Achieved via reductive amination of L-prolinol with cyclopropane carboxaldehyde, yielding 86% as a yellowish oil .
  • Physical State: Oil (vs.

Imidazole-Containing Analogues

  • Example: Amines derived from 1-(3-aminopropyl)imidazole ().
  • Key Differences :
    • Replacement of pyrrolidine with imidazole introduces aromaticity and hydrogen-bonding capability.
    • Lower synthetic yields (modest, requiring chromatographic purification) compared to cyclopropylmethyl derivatives .
  • Applications : Imidazole rings are prevalent in enzyme inhibitors and metal-binding agents.

Sulfonated Pyrrolidine Derivatives

  • Example: (1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol ().
  • Key Differences: Sulfonyl groups enhance electrophilicity and stability but reduce basicity compared to the aminopropyl group. Synthesized via sulfonation of L-prolinol derivatives, yielding orange oils .

Structural and Functional Analysis (Table)

Compound Molecular Formula Key Substituent Synthesis Yield Physical State Pharmacological Notes
[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol ~C₈H₁₈N₂O 3-Aminopropyl N/A Discontinued Potential anticonvulsant*
[1-(3-Aminopropyl)piperidin-2-yl]methanol C₉H₂₀N₂O Piperidine ring N/A Solid/Liquid? Enhanced metabolic stability
[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol C₉H₁₇NO Cyclopropylmethyl 86% Yellowish oil High lipophilicity
Imidazole-containing amines Variable Imidazole ring Modest Oils/Solids Metal-binding applications

*Inferred from structurally related anticonvulsants in .

Biological Activity

[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring substituted with an aminopropyl group and a hydroxymethyl group. This unique structure contributes to its biological activity and interaction with various cellular targets.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and various receptors. Similar compounds have been shown to act on:

  • Neurotransmitter Receptors : Interactions with serotonin (5-HT) and dopamine receptors may influence mood and behavior.
  • Enzymatic Pathways : Potential inhibition or modulation of enzymes involved in metabolic pathways, particularly those related to neurochemistry.

Target Proteins

Research indicates that compounds related to this compound may target proteins such as:

  • Monoamine Transporters : Affecting the reuptake of neurotransmitters.
  • GABA Receptors : Modulating inhibitory neurotransmission.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic potential. Key pharmacokinetic properties include:

PropertyDescription
Absorption Rapid absorption post-administration
Distribution Widely distributed in tissues
Metabolism Primarily hepatic metabolism
Excretion Renal excretion as metabolites

Biological Activity and Case Studies

Numerous studies have investigated the biological activity of this compound and related compounds. Some notable findings include:

1. Neuropharmacological Effects

A study demonstrated that similar pyrrolidine derivatives exhibited significant effects on anxiety-like behavior in rodent models, suggesting potential anxiolytic properties. The mechanism was linked to modulation of serotonergic pathways, specifically through 5-HT receptor interactions .

2. Antimicrobial Activity

Research into the antimicrobial properties of related compounds revealed that they possess activity against various bacterial strains. For instance, derivatives showed effective inhibition against Gram-negative bacteria, indicating potential use as antibacterial agents .

3. Cancer Research

In cancer studies, compounds with similar structures were found to inhibit specific kinases involved in cell proliferation. For example, one derivative demonstrated nanomolar activity against CK1 kinases, which are implicated in cancer cell survival and proliferation .

Safety and Toxicology

Toxicological evaluations have indicated that while some derivatives exhibit promising biological activity, they also require careful assessment regarding their safety profiles. A study highlighted that certain analogs did not show significant cytotoxicity at therapeutic concentrations, making them suitable candidates for further development .

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